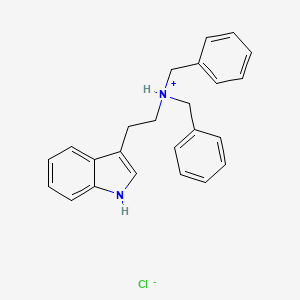

N,N-Dibenzyltryptamine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63938-56-7 |

|---|---|

Molecular Formula |

C24H25ClN2 |

Molecular Weight |

376.9 g/mol |

IUPAC Name |

dibenzyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C24H24N2.ClH/c1-3-9-20(10-4-1)18-26(19-21-11-5-2-6-12-21)16-15-22-17-25-24-14-8-7-13-23(22)24;/h1-14,17,25H,15-16,18-19H2;1H |

InChI Key |

HXWBGQXXBQWTEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[NH+](CCC2=CNC3=CC=CC=C32)CC4=CC=CC=C4.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)C[NH+](CCC2=CNC3=CC=CC=C32)CC4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Synthetic Strategies and Bioproduction of N,n Dibenzyltryptamine Analogs

Chemical Synthesis Methodologies

The chemical synthesis of tryptamine (B22526) derivatives, including N,N-Dibenzyltryptamine, is a well-established field that employs a variety of strategic approaches to construct the core tryptamine scaffold and modify its functionality.

Multistep Synthetic Routes for Tryptamine Derivatives

The synthesis of tryptamine analogs typically begins with a substituted or unsubstituted indole (B1671886) as the starting material. nih.gov These multi-step routes are essential for creating the structural complexity and diversity required for developing new therapeutic agents. nih.govmdpi.com Tryptamine itself is a crucial biosynthetic precursor for many natural alkaloids and serves as a fundamental chemical building block for synthesizing pharmaceutically important compounds. mdpi.comnih.gov

A common strategy involves the introduction of a two-carbon side chain at the C3 position of the indole ring, which is then functionalized to incorporate the terminal amine. The specific sequence of reactions can be adapted to produce a wide array of derivatives. nih.gov For instance, one multi-step procedure to create a complex tryptamine derivative involved reacting 2-aminopyrimidine (B69317) with chloral (B1216628) hydrate, followed by treatment with thionyl chloride and subsequent nucleophilic attack by tryptamine to yield the final product. nih.gov Such synthetic sequences highlight the modularity and adaptability of chemical methods in accessing novel tryptamine structures.

Application of N-Dibenzyl Protecting Groups in Synthetic Chemistry

In the synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The N-dibenzyl group is a valuable protecting group for primary and secondary amines due to its stability under various reaction conditions and its relatively straightforward removal.

In the context of preparing β-lactam-containing pseudopeptides, the choice of the amine-protecting group was found to be critical for the reaction's success. nih.gov A study demonstrated the utility of the dibenzyl protective group in the stereoselective preparation of these compounds via the Mitsunobu reaction, achieving high yields. nih.gov The dibenzyl group's lower electron-withdrawing properties, compared to a phthalimide (B116566) group, proved advantageous. nih.gov Removal of the dibenzyl group is typically achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C), which cleaves the benzyl (B1604629) groups to yield the free amine. nih.gov Other methods for N-debenzylation can be selective and efficient, such as using trifluoroacetic acid (TFA), which can be useful for compounds that are unstable under hydrogenation conditions. clockss.org

Reductive Alkylation Approaches in Tryptamine Analog Synthesis

Reductive alkylation, also known as reductive amination, is a powerful and direct method for forming carbon-nitrogen bonds. This approach is frequently used to introduce substituents onto the nitrogen atom of the tryptamine side chain. A direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) has been developed as a general method for synthesizing tryptamine derivatives. nih.govacs.orgsigmaaldrich.com This convergent approach is valued for its use of safe, inexpensive reagents and its tolerance of various functional groups under mild conditions. nih.govacs.org

This method avoids the need to pre-form the tryptamine, instead constructing the substituted tryptamine directly from the indole. This strategy was successfully applied to the gram-scale synthesis of melatonin (B1676174) and its antagonist, luzindole. nih.govacs.org While some traditional methods like the Eschweiler-Clarke reaction for N,N-dimethylation proved unsuitable for tryptamines due to polymerization, other strategies involving the reduction of intermediate carbamates with lithium aluminium hydride have been successful for selective N-methylation. cdnsciencepub.com

Stereoselective and Enantioselective Synthesis Principles in Ligand Preparation

Many tryptamine analogs are designed as ligands that bind to specific biological receptors, such as serotonin (B10506) (5-HT) receptors. nih.govnih.gov The three-dimensional shape (stereochemistry) of a ligand is often critical for its binding affinity and biological activity. Therefore, stereoselective and enantioselective synthesis—methods that control the formation of specific stereoisomers—are paramount.

One approach to achieve stereocontrol is through the dearomative cyclization of tryptamine derivatives. Using chiral phosphoric acids as catalysts, it is possible to trigger these cyclizations asymmetrically, leading to the formation of enantioenriched indolo[2,3-b]quinoline scaffolds with high enantiomeric excess (up to 99% ee). researchgate.net Another powerful method involves the ring-opening of aziridines with indoles. figshare.com For example, 3,5-Dinitrobenzoyl (DNB)-protected aziridines undergo regioselective and enantiospecific ring-opening, where the indole attacks the more substituted carbon of the aziridine (B145994) in an SN2-like fashion to produce β-substituted tryptamines. figshare.com This strategy allows for precise control over the formation of isomers, which is essential for developing selective receptor ligands. nih.govfigshare.com

Biocatalytic and Metabolic Engineering Approaches for Tryptamine Scaffolds

As an alternative to traditional chemical synthesis, biocatalysis utilizes enzymes to perform chemical transformations. This approach offers advantages such as high specificity, mild reaction conditions, and reduced environmental impact.

Enzymatic Conversion of Tryptophan to Tryptamine Analogs

In nature, tryptamine is produced from the amino acid L-tryptophan in a single step catalyzed by the enzyme L-tryptophan decarboxylase (TDC). nih.govnih.gov This natural efficiency has inspired the development of biocatalytic routes to tryptamine and its analogs. TDCs are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that convert tryptophan into tryptamine. nih.gov

Researchers have identified and characterized TDCs from various sources, including plants and microbes, to find enzymes suitable for synthetic applications. nih.govchemistryviews.org A key challenge has been finding TDCs that not only are highly active but also exhibit broad substrate promiscuity, meaning they can act on a wide range of modified tryptophan precursors. nih.govnih.gov

A significant breakthrough was the identification of the TDC from the gut microbe Ruminococcus gnavus (RgnTDC), which is both highly active and promiscuous. nih.govchemistryviews.org This enzyme can accommodate tryptophan analogs with substituents at various positions on the indole ring, enabling the synthesis of over 20 different tryptamine analogs. nih.govchemistryviews.org Another promising enzyme, CaTDC3 from the plant Camptotheca acuminata, also shows broad substrate scope, recognizing hydroxylated, halogenated, and even Cβ-methyl-L-tryptophans. nih.gov

These biocatalytic systems can be used in one-pot reactions. For example, an engineered tryptophan synthase can first convert commercially available indoles into various tryptophan analogs, which are then converted into the corresponding tryptamines by a promiscuous TDC in the same reaction vessel. nih.govchemistryviews.org This two-step biocatalytic sequence provides an efficient and cost-effective route to a diverse set of tryptamines from simple starting materials. nih.govnih.gov

Table of Enzymatic Activity

Below is an interactive table summarizing the capabilities of different Tryptophan Decarboxylase (TDC) enzymes in converting L-tryptophan and its analogs to the corresponding tryptamines.

| Enzyme Source | Substrate(s) Accepted | Key Findings | Reference(s) |

| Ruminococcus gnavus (RgnTDC) | L-tryptophan and analogs with substituents at the 4, 5, 6, and 7 positions. | First highly active and promiscuous TDC identified; performs up to 96,000 turnovers. | nih.gov, chemistryviews.org |

| Camptotheca acuminata (CaTDC3) | L-tryptophan, hydroxylated and halogenated L-tryptophans, Cβ-methyl-L-tryptophans, 7-aza-L-tryptophan. | Versatile and catalytically promiscuous; shows strict stereoselectivity for L-tryptophan. | nih.gov |

| Generic Aromatic L-amino acid decarboxylase (AADC) | L-tryptophan | Catalyzes the synthesis of tryptamine from L-tryptophan in the mammalian brain. | nih.gov |

| Psilocybe cubensis (PsiD) | L-tryptophan, 4-Hydroxy-L-tryptophan | Key enzyme in the biosynthesis of psilocybin. | wikipedia.org |

Table of Compounds

Microbial Metabolic Engineering for Library Generation (e.g., Escherichia coli, Saccharomyces cerevisiae)

The generation of diverse N,N-dibenzyltryptamine analog libraries has been significantly advanced through the metabolic engineering of microbial hosts, primarily the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. These organisms serve as robust and versatile chassis for the production of complex molecules due to their well-characterized genetics, rapid growth, and scalability. nih.govmdpi.comresearchgate.net By introducing heterologous biosynthetic pathways and optimizing native metabolic fluxes, researchers can create microbial cell factories capable of synthesizing a wide array of tryptamine derivatives. google.comnih.gov

In Escherichia coli, metabolic engineering strategies have been employed to achieve de novo biosynthesis of tryptamine and its derivatives from simple carbon sources like glucose or glycerol. nih.gov One approach involves a co-culture system where an upstream E. coli strain is engineered to overproduce tryptophan, which is then converted to tryptamine by a downstream strain expressing a tryptophan decarboxylase (TDC) gene. nih.gov This modular pathway engineering has proven effective, with one study reporting the production of 194 mg/L of tryptamine in a shake flask cultivation. nih.gov Further engineering efforts in E. coli have enabled the synthesis of more complex analogs, such as N-hydroxycinnamoyl tryptamine, by introducing additional enzymes like 4-coumaroyl CoA ligase (4CL) and hydroxycinnamoyl-coenzyme A:serotonin N-(hydroxycinnamoyl)transferase (CaHCTT). nih.gov

Saccharomyces cerevisiae has also emerged as a powerful platform for producing tryptamine analogs, including psilocybin and halogenated derivatives. nih.govnih.govresearchgate.net Engineers have successfully expressed heterologous pathways from fungi, such as Psilocybe cubensis, in yeast to produce psilocybin and related compounds like baeocystin (B1212335) and norbaeocystin. nih.govresearchgate.net Rational engineering of the yeast host, including the introduction of a novel cytochrome P450 reductase, led to significantly improved titers, reaching 627 ± 140 mg/L of psilocybin. nih.gov Furthermore, S. cerevisiae has been engineered for the de novo production of halogenated tryptophan and tryptamine derivatives by functionally expressing bacterial tryptophan halogenases along with a flavin reductase and a tryptophan decarboxylase. nih.govdtu.dk This work demonstrates the potential of yeast to produce new-to-nature halogenated natural products. nih.govdtu.dk

Interactive Data Table: Engineered Microbes for Tryptamine Analog Production

| Organism | Product | Titer | Engineering Strategy |

|---|---|---|---|

| Escherichia coli | Tryptamine | 194 mg/L | Co-culture system for tryptophan overproduction and conversion. nih.gov |

| Escherichia coli | N-cinnamoyl tryptamine | 110.6 mg/L | Introduction of TDC, PAL, 4CL, and CaHCTT genes. nih.gov |

| Saccharomyces cerevisiae | Psilocybin | 627 ± 140 mg/L | Expression of P. cubensis biosynthetic pathway and a novel cytochrome P450 reductase. nih.gov |

Characterization of Key Enzyme Systems in Tryptamine Biosynthesis

The biosynthesis of tryptamine and its analogs relies on a suite of specialized enzymes. Understanding the function and characteristics of these key enzyme systems is crucial for designing and optimizing microbial production platforms.

Tryptophan Decarboxylases (TDCs)

Tryptophan decarboxylases (TDCs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the crucial first committed step in the biosynthesis of many tryptamine-derived compounds: the conversion of L-tryptophan into tryptamine and carbon dioxide. nih.govwikipedia.org These enzymes are pivotal for providing the core tryptamine scaffold for further modification. The first plant-derived TDC gene was isolated from Catharanthus roseus. nih.gov TDCs are part of a larger family of aromatic L-amino acid decarboxylases (AADCs), which exhibit variations in substrate specificity. nih.gov While plant TDCs typically catalyze the decarboxylation of L-tryptophan and 5-hydroxy-L-tryptophan, other AADCs may prefer substrates like L-DOPA. nih.gov The substrate specificity of TDCs has been exploited in metabolic engineering to create artificial metabolic sinks for tryptophan, which can alter the pools of other aromatic amino acids. researchgate.net Researchers have screened numerous TDC candidates to find enzymes with high versatility for producing diverse tryptamine libraries. figshare.com

Indolethylamine-N-methyltransferase (INMT)

Indolethylamine-N-methyltransferase (INMT) is a transmethylation enzyme responsible for catalyzing the N-methylation of tryptamine and related indolethylamines. researchgate.netnih.govfrontiersin.org It utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer one or more methyl groups to the amino group of its substrate. researchgate.netresearchgate.net This enzymatic reaction is a key step in the biosynthesis of N-methylated tryptamines, such as N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT). researchgate.netfrontiersin.org The biosynthesis is thought to occur via a double methylation process where INMT first converts tryptamine to NMT and then NMT to DMT. researchgate.netnih.gov INMT has been identified and characterized in various organisms, including rabbits and humans. frontiersin.orgnih.gov While initially identified for its role in producing psychoactive compounds, studies have shown that INMT is promiscuous in its substrate recognition, also acting on compounds like dimethylselenide, suggesting a broader role in detoxification and metabolism. researchgate.netnih.gov

Other Tailoring Enzymes (e.g., Halogenases, Tryptophan Synthase β-subunits, Cytochrome P450 Oxidoreductases)

Beyond decarboxylation and methylation, a variety of "tailoring" enzymes are employed to further diversify the tryptamine scaffold, creating a broad library of analogs.

Halogenases : Tryptophan halogenases are enzymes that catalyze the regioselective halogenation (chlorination or bromination) of the tryptophan indole ring. nih.govmdpi.com These flavin-dependent enzymes, such as RebH and PyrH, have been successfully expressed in microbial hosts like S. cerevisiae to produce halogenated tryptophans and tryptamines. nih.govdtu.dkresearchgate.net Engineering these enzymes can alter their regioselectivity and improve activity towards non-natural substrates. mdpi.com

Tryptophan Synthase β-subunits : These enzymes are involved in the final step of tryptophan biosynthesis. In metabolic engineering, versatile tryptophan synthase β-subunits have been used to generate substituted tryptophans from various indole derivatives, which can then be converted into a wide range of tryptamine analogs. figshare.com

Cytochrome P450 Oxidoreductases : This large superfamily of heme-dependent enzymes is crucial for catalyzing a wide range of oxidative reactions, which are key tailoring steps in natural product biosynthesis. nih.govbeilstein-journals.org In the context of tryptamine analogs, cytochrome P450 systems, often requiring a partner cytochrome P450 reductase for electron transfer, can introduce hydroxyl groups onto the tryptamine scaffold. nih.govbeilstein-journals.org For example, the biosynthesis of psilocybin involves a cytochrome P450 monooxygenase. nih.gov These enzymes are also involved in the metabolism of tryptophan itself in various organisms, from plants to humans, creating a range of biologically active metabolites. nih.gov

Interactive Data Table: Key Enzymes in Tryptamine Analog Biosynthesis

| Enzyme Class | Enzyme Example | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Tryptophan Decarboxylase | CaTDC3 (Camptotheca acuminata) | Decarboxylation | L-tryptophan | Tryptamine, CO2 nih.gov |

| N-methyltransferase | INMT (Rabbit) | N-methylation | Tryptamine, N-methyltryptamine | N-methyltryptamine, N,N-dimethyltryptamine researchgate.netfrontiersin.org |

| Halogenase | RebH (Lechevalieria aerocolonigenes) | 7-position halogenation | Tryptophan | 7-Halotryptophan mdpi.com |

Pharmacological Characterization at Molecular and Cellular Levels in Vitro

Receptor Binding and Activation Profiles

The in vitro pharmacological activity of N,N-Dibenzyltryptamine hydrochloride has been assessed through a range of binding and functional assays to determine its affinity and efficacy at various G protein-coupled receptors (GPCRs) and ion channels. These studies provide foundational knowledge of its potential molecular mechanisms of action.

Serotonergic Receptor Interactions (e.g., 5-HT2A, 5-HT2C, 5-HT2B, 5-HT7)

N,N-Dibenzyltryptamine belongs to the tryptamine (B22526) class of compounds, which are well-known for their interactions with serotonin (B10506) (5-HT) receptors. ontosight.ai Research into structurally related N-benzyltryptamines has revealed significant affinity for the 5-HT2 receptor subtypes. For instance, the parent compound, N-benzyltryptamine, displays notable affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov

A study systematically investigating a series of N-benzyltryptamine derivatives provided insights into their structure-activity relationships at human 5-HT2 receptor subtypes. While data for the N,N-dibenzyl configuration was not explicitly detailed in the provided search results, the study of mono-benzyl derivatives offers a comparative framework. These compounds exhibited affinities in the nanomolar range for 5-HT2A and 5-HT2C receptors, suggesting that the N-benzyl moiety is well-tolerated and contributes to receptor binding. nih.govplos.org Functional assays, such as calcium mobilization, indicated that many of these N-benzyltryptamines act as full agonists at the 5-HT2C receptor, while displaying lower efficacy at the 5-HT2A subtype. nih.govnih.gov The affinity of N-benzyl-5-methoxytryptamine for 5-HT2 receptors has also been noted to increase with N-benzyl substitution. nih.govnih.gov

Detailed binding affinities for N-benzyltryptamine at human 5-HT2 receptor subtypes are presented below. It is important to note that these values are for the mono-benzyl derivative and not N,N-Dibenzyltryptamine.

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| 5-HT2A | 245 |

| 5-HT2B | 100 |

| 5-HT2C | 186 |

Data for N-benzyltryptamine. nih.gov

Information regarding the interaction of this compound with the 5-HT7 receptor was not available in the searched literature. nih.gov

Melatonin (B1676174) Receptor (MT1) Affinity and Activity

Melatonin receptors, particularly the MT1 subtype, are crucial for regulating circadian rhythms. wikipedia.org These G protein-coupled receptors bind the neurohormone melatonin (N-acetyl-5-methoxytryptamine). nih.gov While extensive research exists on various ligands for melatonin receptors, specific binding affinity or functional activity data for this compound at the MT1 receptor is not prominently available in the reviewed scientific literature. wikipedia.org The structural dissimilarity between N,N-Dibenzyltryptamine and known high-affinity melatonin receptor agonists or antagonists suggests that its interaction with MT1 receptors may not be a primary characteristic, though this remains to be experimentally verified.

Modulation of Transient Receptor Potential Channels (e.g., TRPM8 Inhibition by N,N-Dibenzyl-2-(1H-indol-3-yl) ethanamine)

Recent studies have identified derivatives of N,N-Dibenzyltryptamine as potent modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents like menthol. mdpi.commdpi.com Research on related compounds has shown that the N,N-dibenzyl moiety is a key feature for potent TRPM8 antagonism. For example, the replacement of a benzyloxycarbonyl group with an N,N-dibenzyl group in a series of β-lactam antagonists resulted in improved inhibitory activity. nih.gov

Furthermore, a study on phenylalanine-derived β-lactam TRPM8 modulators highlighted the antagonist activity of compounds containing an N,N-dibenzylamino group. nih.gov One of the most potent β-lactam derivatives, with an IC50 value of 50 nM, was noted to have a lower inhibitory activity than N-dibenzyl-Trp-OMe, a closely related tryptamine derivative. mdpi.comnih.gov This suggests that the N,N-dibenzyltryptamine scaffold is a promising backbone for the development of highly potent TRPM8 antagonists. While direct IC50 values for N,N-Dibenzyl-2-(1H-indol-3-yl)ethanamine were not explicitly found, the existing data on analogous structures strongly indicate its potential as a TRPM8 inhibitor. mdpi.commdpi.com

Trace Amine-Associated Receptor (TAAR) Engagement

Trace Amine-Associated Receptors (TAARs) are a family of G protein-coupled receptors that respond to endogenous trace amines, a class of compounds that includes tryptamine. nih.govfrontiersin.org TAAR1 is the most extensively studied member of this family and is known to be activated by various tryptamine derivatives. nih.gov The substitution on the amine nitrogen of the tryptamine core can significantly influence the affinity and activity at TAAR1. While tryptamine itself is a known TAAR1 agonist, the effect of the bulky N,N-dibenzyl substitution on TAAR1 engagement has not been specifically detailed in the available research. nih.govresearchgate.net General studies on TAAR1 ligands indicate that the receptor can accommodate a range of substituents, but specific binding or functional data for this compound at TAAR1 are currently lacking. researchgate.net

Sigma-1 Receptor Interactions

The sigma-1 receptor is an intracellular chaperone protein that binds a wide variety of synthetic and endogenous ligands, including some tryptamine derivatives. researchgate.netnih.gov For instance, N,N-dimethyltryptamine (DMT) is a known endogenous ligand for the sigma-1 receptor. researchgate.net The binding of tryptamines to the sigma-1 receptor is influenced by the N-substituents. plos.org While specific binding affinity data (Ki values) for this compound at the sigma-1 receptor were not found in the search results, the known interaction of other N,N-dialkyltryptamines with this receptor suggests a potential for interaction. The bulky benzyl (B1604629) groups would, however, represent a significant structural deviation from more studied ligands like DMT, and its effect on sigma-1 receptor affinity requires experimental determination. wikipedia.org

G protein-Coupled Receptor (GPCR) Signaling Modulation

As a ligand for various G protein-coupled receptors, this compound is expected to modulate intracellular signaling cascades. The specific signaling pathways activated or inhibited would depend on the receptor subtype it binds to and its functional nature (agonist, antagonist, or inverse agonist) at that receptor.

For its interactions at 5-HT2 receptors, which are primarily Gq/11-coupled, agonist activity would lead to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC). nih.gov The finding that related N-benzyltryptamines are full agonists at 5-HT2C and partial agonists at 5-HT2A receptors suggests that N,N-Dibenzyltryptamine could modulate these pathways. nih.govnih.gov

Should N,N-Dibenzyltryptamine interact with the MT1 melatonin receptor, it would likely modulate the Gαi-coupled pathway, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Similarly, engagement of the TAAR1 receptor can lead to the stimulation of adenylyl cyclase and an increase in cAMP. frontiersin.org The modulation of sigma-1 receptors can influence a variety of signaling pathways, including intracellular calcium signaling. frontiersin.org However, without specific data on the functional activity of this compound at these receptors, its precise effects on GPCR signaling remain speculative.

Enzyme Inhibition and Functional Assays

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key mechanism for several therapeutic drugs, particularly in the treatment of Alzheimer's disease, to enhance cholinergic neurotransmission. A thorough review of published scientific literature reveals no specific in vitro studies investigating the potential of this compound to inhibit acetylcholinesterase activity. Consequently, no data on its IC50 or Ki values for AChE are available.

Monoamine oxidase-B (MAO-B) is an enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, such as dopamine. Selective MAO-B inhibitors are utilized in the management of Parkinson's disease to increase dopaminergic signaling. nih.gov Despite the structural relation of this compound to tryptamines, which are substrates for MAO, there is no specific in vitro research data available in the public domain detailing its inhibitory effects on the MAO-B enzyme.

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced in response to inflammatory stimuli and is responsible for the synthesis of prostaglandins, which mediate pain and inflammation. bioivt.com Selective COX-2 inhibitors are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs). An extensive search of scientific databases indicates that the in vitro inhibitory potential of this compound against the COX-2 enzyme has not been evaluated or reported.

The interaction of a compound with cellular receptors often triggers downstream intracellular signaling cascades. These can include the hydrolysis of phosphoinositides, the activation of G proteins, and the recruitment of β-arrestin2, which are fundamental processes in signal transduction for many G protein-coupled receptors (GPCRs). nih.gov There are currently no published in vitro studies that characterize the specific effects of this compound on these intracellular signaling pathways. Data regarding its receptor binding profile, functional activity in assays measuring second messengers like inositol phosphates or cAMP, or its bias towards G protein or β-arrestin pathways are not available.

Cellular Mechanisms of Action (In Vitro)

While direct data on this compound is absent, extensive research into structurally related tryptamine analogues, such as N,N-Dimethyltryptamine (DMT), provides insight into the potential cellular mechanisms of this compound class. These compounds, often referred to as psychoplastogens, have been shown to promote structural and functional neural plasticity in vitro. nih.gov

Studies using cultured cortical neurons have demonstrated that tryptamines like DMT can robustly promote neuritogenesis (the growth of neurites), spinogenesis (the formation of dendritic spines), and synaptogenesis (the formation of synapses). nih.gov These effects are considered psychoplastogenic because they involve the rapid remodeling of neuronal architecture. For instance, DMT has been shown to increase the complexity of dendritic arbors and the density of dendritic spines on cortical neurons. nih.govfrontiersin.org

The underlying mechanism for these effects is multifaceted. Research indicates that the psychoplastogenic properties of tryptamine analogues are mediated through the stimulation of several signaling pathways crucial for cell growth and plasticity, including the mammalian target of rapamycin (B549165) (mTOR) pathway. frontiersin.org The activation of the 5-HT2A receptor is considered essential for these psychedelic-induced effects on neuroplasticity. medicalnewstoday.com Furthermore, studies with DMT have revealed that it can stimulate neural stem cells to differentiate into mature neural cell types, including neurons, astrocytes, and oligodendrocytes. newatlas.com This suggests a role in adult neurogenesis. newatlas.com This process appears to be mediated by the sigma-1 receptor, distinguishing it from the receptor interactions responsible for the compound's psychoactive effects. newatlas.com

| Effect | Description | Associated Signaling Pathways/Receptors | References |

|---|---|---|---|

| Neuritogenesis | Promotion of the growth and sprouting of new neurites from neurons. | 5-HT2A, mTOR, TrkB | nih.gov |

| Spinogenesis | Increased formation and density of dendritic spines, the primary sites of excitatory synapses. | 5-HT2A, mTOR | nih.govfrontiersin.org |

| Synaptogenesis | Increased formation of new synapses between neurons, enhancing connectivity. | 5-HT2A | nih.gov |

| Neurogenesis | Stimulation of neural stem cell differentiation into mature neurons, astrocytes, and oligodendrocytes. | Sigma-1 Receptor | newatlas.com |

Structure Activity Relationship Sar and Ligand Design Principles

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable in modern medicinal chemistry for predicting and explaining the biological activity of compounds like N,N-Dibenzyltryptamine hydrochloride. These methods allow for the detailed study of ligand-receptor interactions at an atomic level.

3D Pharmacophore Modeling (Ligand-Based and Structure-Based Approaches)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For serotonin (B10506) receptor ligands, pharmacophore models have been developed to define the key features for agonist and antagonist activity. nih.govnih.gov

A typical pharmacophore for a 5-HT₂A agonist includes:

A protonatable nitrogen atom (positive ionizable feature).

An aromatic ring system (hydrophobic feature).

One or more hydrogen bond acceptors/donors. nih.gov

In the context of N,N-Dibenzyltryptamine, the two benzyl (B1604629) groups would contribute significantly to the hydrophobic features of the pharmacophore. Ligand-based models are generated by superimposing a series of active molecules and extracting their common features. Structure-based models, on the other hand, are derived from the receptor's binding site, defining regions that can form specific interactions. For tryptamine (B22526) derivatives, both approaches have been used to understand the requirements for potent receptor interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For tryptamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand how steric and electrostatic fields of the molecules influence their hallucinogenic activity. researchgate.net

These models can predict the activity of novel compounds based on their calculated molecular descriptors. Key descriptors often include:

LogP (Lipophilicity): The hydrophobicity of the molecule, which can influence its ability to cross cell membranes.

Molecular Weight and Volume: Steric factors that affect how the ligand fits into the binding pocket.

Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), which has been correlated with the activity of some tryptamines. researchgate.net

While specific QSAR models for N,N-Dibenzyltryptamine are not extensively documented in the provided literature, studies on broader sets of tryptamines and phenylalkylamines provide a framework for how such an analysis would be approached. nih.govresearchgate.net

Molecular Dynamics Simulations in Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the stability of binding modes, the role of solvent molecules, and conformational changes in both the ligand and the receptor over time. nih.govnih.gov

For tryptamine derivatives, MD simulations can be used to:

Assess the stability of docking poses within the receptor binding site. nih.gov

Investigate the permeation of tryptamines across lipid bilayers to understand their ability to reach intracellular targets. nih.govacs.org

Explore how different N-substituents affect the dynamics and interactions of the ligand-receptor complex.

Simulations have shown that tryptamines can partition into lipid bilayers, and this process is influenced by their chemical structure, including the nature of the N-substituents. nih.gov This is relevant as some psychedelic effects are hypothesized to be mediated by intracellular receptors. acs.org

Impact of Molecular Modifications on Biological Activity

The biological activity of tryptamines is highly sensitive to modifications at various positions on the indole (B1671886) ring and the ethylamine (B1201723) side chain. The substituents on the nitrogen atom are particularly critical in determining receptor affinity and functional efficacy.

Influence of N-Alkyl Substituents (e.g., Dibenzyl vs. Dimethyl)

The size and nature of the N-alkyl substituents play a crucial role in modulating the pharmacological profile of tryptamines. Comparing N,N-dibenzyltryptamine with its simpler analog, N,N-dimethyltryptamine (DMT), reveals significant differences.

The introduction of bulky benzyl groups in place of smaller methyl groups generally leads to a different interaction profile with the target receptor. While N-methylation is often compatible with high affinity at serotonin receptors, N-benzylation can have varied effects. For instance, in a series of 5-methoxytryptamines, N-benzylation was found to increase affinity at 5-HT₂ receptors. nih.gov However, another study noted that N-methylation of an N-benzyl-5-methoxytryptamine (creating a tertiary amine with both a methyl and a benzyl group) completely abolished affinity at the 5-HT₂A receptor, suggesting that tertiary amines with such large substituents may not be well-tolerated in the binding pocket. nih.gov

The table below summarizes the general trends observed when comparing N-substituents on the tryptamine scaffold, based on findings from various analogs.

| Substituent | General Effect on 5-HT₂A Affinity | Key Observations |

| N,N-Dimethyl (DMT) | Potent agonist activity. researchgate.net | Small, compact groups that fit well within the binding pocket. |

| N,N-Diisopropyl (DiPT) | Reduced binding affinity at 5-HT₂ receptors compared to smaller alkyl groups. psilosybiini.info | Bulkier alkyl groups can introduce steric hindrance. |

| N-Benzyl | Can increase affinity and potency, especially with certain substitutions on the benzyl ring. nih.gov | The benzyl group can form additional favorable interactions within an extended binding region. researchgate.net |

| N,N-Dibenzyl | Less studied, but the large steric bulk is expected to significantly alter the binding mode and affinity compared to smaller substituents. | The presence of two large benzyl groups would occupy a substantial volume in or near the binding pocket. |

Indole Ring Substitutions and their Pharmacological Consequences

The indole ring of the tryptamine scaffold is a critical component for molecular recognition and binding to biological targets. grinnell.edu Its functionalization is a key strategy in modulating pharmacological activity, though substituted tryptamines can be less commercially available and more costly to synthesize. grinnell.edu The position and nature of substituents on this ring system have profound effects on a compound's potency and selectivity.

Research into N-acetylenic analogues of tryptamine has shown that the position of the side chain on the heterocyclic ring influences inhibitory action on monoamine oxidases A and B. nih.gov Specifically, compounds with the side chain at position 2 of the indole ring were more potent as selective inhibitors of monoamine oxidase A than those with the side chain at the natural position 3. nih.gov

Further studies have demonstrated the impact of other substitutions. For instance, introducing nitrile substituents at the 5 and 7 positions of the indole ring can confer high affinity for the human serotonin transporter (hSERT). nih.gov Conversely, substituting the indole N-1 position with methyl or ethyl groups can lead to a 10- to 30-fold decrease in hSERT affinity, which suggests either a specific hydrogen-bonding interaction is crucial or there is limited steric tolerance in that region of the binding site. nih.gov The type of substituent is also critical; fluorine-substituted derivatives have been found to be more potent than their chlorine-substituted counterparts in certain contexts. researchgate.net

| Substitution Position | Substituent Type | Pharmacological Consequence | Reference |

|---|---|---|---|

| Position 2 (Side Chain) | N-Acetylenic Side Chain | More potent MAO-A inhibition compared to position 3 substitution. | nih.gov |

| Positions 5 and 7 | Nitrile (CN) | High affinity for the human serotonin transporter (hSERT). | nih.gov |

| Position N-1 | Methyl or Ethyl | 10- to 30-fold decrease in hSERT affinity. | nih.gov |

| Various | Fluorine | Generally more potent than chlorine-substituted derivatives. | researchgate.net |

| Position 4 | Various | Substitution at this position was found to be the least favorable for CysLT1 antagonist activity in one study. | researchgate.net |

Connecting Chain and Aromatic Lipophilic Region Contributions to Activity

The structure of tryptamine derivatives can be conceptually divided into three key regions: the parent tryptamine nucleus (indole ring), a connecting chain (the ethylamine side chain), and an aromatic lipophilic region, which in the case of N,N-Dibenzyltryptamine, consists of the two benzyl groups attached to the nitrogen atom. mdpi.comontosight.ai The N,N-dibenzyl substitution significantly increases the lipophilicity and steric bulk at the terminal amine. This region plays a crucial role in receptor interaction, often through hydrophobic and aromatic-aromatic (π-stacking) interactions within the binding pocket. nih.gov

In related N-benzyl phenethylamines, a class of compounds with a similar N-benzyl pharmacophore, substituents on the benzyl ring can influence the interaction of substituents on the other end of the molecule, indicating a complex interplay between the different regions of the molecule in determining functional activity. nih.gov The addition of the two benzyl groups to the tryptamine molecule alters its chemical and pharmacological properties compared to the parent compound. ontosight.ai For instance, in a series of carbamylated tryptamine derivatives, hybrids featuring dibenzyl groups showed potent inhibitory effects against butyrylcholinesterase (BuChE) with single-digit nanomolar efficacy. nih.govfrontiersin.org

Conformational Analysis and its Relation to Receptor Binding

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind effectively to a receptor. Conformational analysis of N,N-disubstituted compounds has revealed that intramolecular interactions can lead to specific, low-energy conformations that may mimic the bioactive state required for receptor binding. nih.govlookchem.com

For example, studies on N,N-disubstituted-1,4-diazepanes, which also feature two bulky groups on nitrogen atoms, show they can exist in an unexpected low-energy, "U-shaped" conformation. lookchem.com This shape is stabilized by an intramolecular π-stacking interaction between the aromatic rings and the adoption of a specific twist-boat ring conformation. nih.govlookchem.com It is proposed that this low-energy structure resembles the bioactive conformation, thereby reducing the energetic penalty required for the molecule to adopt the correct orientation for binding. lookchem.com Similar principles apply to N,N-Dibenzyltryptamine, where the two benzyl groups can engage in such intramolecular interactions, influencing its preferred conformation in solution and its presentation to a receptor binding site. nih.gov The binding of a ligand like a tryptamine derivative can induce conformational transitions in the receptor itself, leading to channel opening or closure in the case of ion channels like the 5-HT3 receptor. nih.gov

Rational Ligand Design and Scaffold Optimization

The development of novel therapeutic agents often relies on established molecular frameworks that have proven successful. Rational design strategies leverage these scaffolds to create new molecules with improved properties.

Privileged Scaffolds in Drug Design (e.g., Tryptamine Scaffold)

A "privileged structure" is a molecular framework or scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. openochem.org These scaffolds represent versatile templates in drug discovery, providing an efficient starting point for the development of new ligands. openochem.orgcambridgemedchemconsulting.com The term was first introduced in 1988 to describe scaffolds that appeared in numerous biologically active compounds. openochem.org

The indole nucleus, the core of the tryptamine structure, is a well-established privileged scaffold. openochem.orgnih.gov Its presence in the amino acid tryptophan, a biosynthetic precursor to the neurotransmitter serotonin, provides a plausible explanation for the frequent observation of tryptamine derivatives binding to serotonin receptors. nih.gov The tryptamine skeleton is found in a wide array of biologically active natural products and synthetic drugs, and it has been identified as a privileged scaffold for developing multifunctional agents for conditions like Alzheimer's disease. grinnell.edunih.gov

Design of Multi-Target Directed Ligands (MTDLs) based on Tryptamine Derivatives

Given the complex and multifactorial nature of many diseases, particularly neurodegenerative disorders, a therapeutic strategy involving Multi-Target Directed Ligands (MTDLs) has emerged as a more efficient approach than single-target agents. mdpi.comfrontiersin.org MTDLs are single molecules designed to modulate multiple biological targets simultaneously. nih.gov The tryptamine scaffold is an excellent starting point for the design of MTDLs due to its inherent biological activities and synthetic tractability. nih.govnih.gov

A recent study focused on designing and synthesizing a novel class of benzyl-substituted carbamylated tryptamine derivatives as MTDLs for neurological disorders. nih.govfrontiersin.org Several of these compounds, particularly hybrids with dibenzyl groups, demonstrated potent, single-digit nanomolar inhibitory effects against butyrylcholinesterase (BuChE), a key target in Alzheimer's disease. nih.govnih.gov Furthermore, selected compounds from this series also exhibited good antioxidant activities and inhibitory effects on COX-2, another enzyme implicated in neuroinflammation. nih.govresearchgate.net This work highlights how the tryptamine scaffold can be elaborated into sophisticated MTDLs that address multiple pathological pathways. frontiersin.org

| Compound Class | Primary Target | Additional Targets/Activities | Significance | Reference |

|---|---|---|---|---|

| Dibenzyl Carbamylated Tryptamines | Butyrylcholinesterase (BuChE) | Antioxidant activity, COX-2 inhibition, Neuroprotection | Potential MTDLs for neurodegenerative diseases like Alzheimer's and Parkinson's. | nih.govfrontiersin.orgresearchgate.net |

| General Tryptamine Hybrids | Cholinesterases (AChE/BuChE) | Aβ aggregation inhibition, Monoamine-oxidase (MAO) inhibition | Multifunctional agents for Alzheimer's disease therapy. | mdpi.comnih.gov |

Scaffold Hopping Strategies

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. niper.gov.innih.gov The core idea is to replace the central scaffold of a molecule with a structurally distinct one while preserving the key pharmacophoric features responsible for biological activity. nih.gov This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming liabilities associated with the original scaffold. niper.gov.inbhsai.org

Scaffold hopping can be classified into different categories based on the degree of structural change, from minor modifications like replacing a carbon with a heteroatom in a ring to more extensive changes like ring opening/closure or replacing a peptide backbone with a non-peptidic mimic. nih.govbhsai.orgresearchgate.net In the context of tryptamine derivatives, a scaffold hopping strategy might involve replacing the indole core with another heterocyclic system, such as a benzofuran (B130515) or an indazole, while maintaining the relative spatial orientation of the ethylamine side chain and the lipophilic N-substituents. This allows for the exploration of new chemical space and the potential discovery of compounds with superior drug-like properties. niper.gov.in

Compound Index

| Compound Name |

|---|

| This compound |

| Tryptamine |

| Serotonin (5-hydroxytryptamine) |

| Tryptophan |

Metabolic Pathways and Biotransformation of Tryptamine Derivatives

Endogenous Biosynthetic Pathways of Tryptamines

The endogenous synthesis of tryptamines originates from the essential amino acid L-tryptophan. researchgate.net In both plants and animals, the primary step is the decarboxylation of tryptophan to form the parent compound, tryptamine (B22526). wikipedia.org This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as tryptophan decarboxylase (TDC). researchgate.netwikipedia.org

Once tryptamine is formed, it can be further modified through various enzymatic reactions to produce a range of neuroactive compounds. walshmedicalmedia.com A key pathway involves N-methylation, where methyl groups are transferred to the amino group of tryptamine. The enzyme indolethylamine-N-methyltransferase (INMT) is responsible for this step, using S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.net This process leads to the formation of N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT). researchgate.net

In an alternative pathway, tryptophan can first be hydroxylated at the 5-position of the indole (B1671886) ring by tryptophan hydroxylase (TPH) to produce 5-hydroxytryptophan (B29612) (5-HTP). nih.gov AADC then decarboxylates 5-HTP to form serotonin (B10506) (5-hydroxytryptamine or 5-HT), a critical neurotransmitter. nih.govwikipedia.org Serotonin can then be further metabolized. For instance, it is converted to N-acetylserotonin by serotonin N-acetyltransferase (SNAT), which is then methylated by acetylserotonin O-methyltransferase (ASMT) to produce melatonin (B1676174), a hormone involved in regulating sleep-wake cycles. nih.govwikipedia.org

These pathways highlight the central role of tryptophan and a few key enzymes in producing a diverse family of endogenous tryptamines with significant physiological functions.

Table 1: Key Enzymes in Endogenous Tryptamine Biosynthesis

| Enzyme | Abbreviation | Precursor | Product | Function |

|---|---|---|---|---|

| Aromatic L-amino acid decarboxylase / Tryptophan decarboxylase | AADC / TDC | L-Tryptophan | Tryptamine | Decarboxylation of Tryptophan. researchgate.netwikipedia.org |

| Indolethylamine-N-methyltransferase | INMT | Tryptamine | N,N-Dimethyltryptamine (DMT) | N-methylation of tryptamine. researchgate.net |

| Tryptophan hydroxylase | TPH | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | Hydroxylation of Tryptophan. nih.gov |

| Serotonin N-acetyltransferase | SNAT | Serotonin | N-acetylserotonin | Acetylation of Serotonin. nih.gov |

| Acetylserotonin O-methyltransferase | ASMT | N-acetylserotonin | Melatonin | Methylation of N-acetylserotonin. nih.gov |

Xenobiotic Biotransformation Mechanisms

When tryptamine derivatives that are not native to an organism, such as N,N-Dibenzyltryptamine, are introduced, they undergo xenobiotic metabolism, primarily in the liver. This process involves several key enzymatic pathways designed to modify the compound, typically to increase its water solubility and facilitate its excretion. The primary enzymes involved are monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. nih.govnih.gov For N,N-disubstituted tryptamines like N,N-Dibenzyltryptamine, the main metabolic routes include N-dealkylation, N-oxygenation, and aromatic ring hydroxylation.

N-dealkylation is the removal of an alkyl or arylalkyl (like benzyl) group from a nitrogen atom. nih.govnih.gov This is a common metabolic pathway for tertiary amines, converting them into secondary and primary amines. nih.gov In the case of N,N-Dibenzyltryptamine, this would involve the sequential removal of the two benzyl (B1604629) groups.

This process is often mediated by cytochrome P450 enzymes. researchgate.net The mechanism typically involves the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves, releasing an aldehyde (in this case, benzaldehyde) and the corresponding secondary amine (N-benzyltryptamine). Further dealkylation can then occur to yield the primary amine, tryptamine. researchgate.net Various chemical methods for N-dealkylation, such as the use of haloformate reagents or cyanogen (B1215507) bromide, have also been developed for synthetic purposes and serve as models for these biotransformations. google.compatsnap.com

N-oxygenation involves the direct oxidation of the nitrogen atom in the amine group. This pathway can lead to the formation of N-oxides. nih.gov For N,N-dialkyltryptamines, such as DMT, N,N-dimethyltryptamine-N-oxide (DMT-NO) is a known metabolite. tandfonline.comscilit.com Studies on the metabolism of dibenzylamine, a structurally similar compound, have shown that N-oxidation is a major metabolic process, resulting in the formation of N,N-dibenzylhydroxylamine. nih.gov By analogy, N,N-Dibenzyltryptamine could be metabolized to N,N-Dibenzyltryptamine-N-oxide. This transformation is also typically catalyzed by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs).

Hydroxylation of the indole ring is another significant metabolic pathway for tryptamine derivatives. youtube.com This reaction introduces a hydroxyl (-OH) group onto the aromatic core of the molecule, increasing its polarity. Studies on various N,N-dialkyltryptamines, including DMT and N,N-diallyltryptamine (DALT), have demonstrated that hydroxylation can occur at several positions on the indole ring, most commonly at the 4-, 5-, 6-, or 7-positions. tandfonline.comresearchgate.netnih.gov

The cytochrome P450 enzyme CYP2D6 has been identified as a key catalyst in the hydroxylation of DMT. tandfonline.comnih.govuantwerpen.be Research has shown that this can lead to the formation of mono-, di-, and even tri-hydroxylated metabolites. tandfonline.comuantwerpen.be It is plausible that N,N-Dibenzyltryptamine undergoes similar aromatic hydroxylation, resulting in various hydroxylated derivatives (e.g., 6-hydroxy-N,N-dibenzyltryptamine). nih.gov

Table 2: Summary of Xenobiotic Biotransformation Pathways for N,N-Disubstituted Tryptamines

| Pathway | Description | Key Enzymes | Potential Metabolites of N,N-Dibenzyltryptamine |

|---|---|---|---|

| N-Dealkylation | Removal of one or both benzyl groups from the nitrogen atom. nih.gov | Cytochrome P450 family | N-Benzyltryptamine, Tryptamine, Benzaldehyde |

| N-Oxygenation | Oxidation of the tertiary amine nitrogen to form an N-oxide. nih.gov | Cytochrome P450 family, FMOs | N,N-Dibenzyltryptamine-N-oxide |

| Aromatic Ring Hydroxylation | Addition of a hydroxyl group to the indole ring structure. tandfonline.com | CYP2D6 | Hydroxy-N,N-dibenzyltryptamines (e.g., 4-, 5-, 6-, or 7-hydroxy) |

Microbial Metabolism and Bioproduction of Tryptamine Derivatives

Microorganisms play a significant role in both the degradation and synthesis of tryptamine derivatives. researchgate.netresearchgate.net In the human gut, certain commensal bacteria, such as Clostridium sporogenes and Ruminococcus gnavus, possess tryptophan decarboxylase enzymes and can convert dietary tryptophan into tryptamine. wikipedia.orgnih.gov This microbially-produced tryptamine can then interact with host receptors and influence physiological processes. wikipedia.org Further microbial metabolism in the gut can lead to functionalized tryptamines, such as N-acetylated derivatives. nih.gov

The enzymatic capabilities of microorganisms are also being harnessed for the biotechnological production of tryptamines. researchgate.net Metabolic engineering and synthetic biology approaches have been used to create microbial cell factories, typically using bacteria like Escherichia coli or yeast like Saccharomyces cerevisiae, for the de novo production of tryptamine and its derivatives from simple carbon sources like glucose. nih.govnih.gov By introducing and optimizing heterologous biosynthetic pathways, researchers can produce a wide library of tryptamine analogues, including halogenated or hydroxylated versions, for pharmaceutical research. researchgate.netgoogle.com These biocatalytic methods offer a more sustainable and efficient alternative to multi-step chemical syntheses. researchgate.net

Table 3: Examples of Microorganisms in Tryptamine Metabolism and Bioproduction

| Organism | Role | Pathway/Enzyme | Application |

|---|---|---|---|

| Ruminococcus gnavus | Endogenous Metabolism | Tryptophan decarboxylase (TDC) | Produces tryptamine from tryptophan in the human gut. wikipedia.orgresearchgate.net |

| Clostridium sporogenes | Endogenous Metabolism | Tryptophan decarboxylase (TDC) | Produces tryptamine from tryptophan in the human gut. wikipedia.orgnih.gov |

| Escherichia coli (engineered) | Bioproduction | Heterologous TDC and other pathway enzymes | Production of tryptamine and various derivatives. nih.govnih.gov |

| Saccharomyces cerevisiae (engineered) | Bioproduction | Heterologous TDC and other pathway enzymes | Production of tryptamine and various derivatives, including melatonin isomers. researchgate.netunimi.it |

| Corynebacterium glutamicum (engineered) | Bioproduction | Heterologous TDC and halogenases | Production of halogenated tryptamine derivatives. researchgate.net |

Overview of Nitrogen Metabolism Relevance to Tryptamine Biosynthesis

Nitrogen metabolism is fundamental to the biosynthesis of all nitrogen-containing compounds in an organism, including amino acids and their derivatives like tryptamines. youtube.com The availability of nitrogen is often a limiting factor for growth and the production of secondary metabolites. mdpi.com The primary route for nitrogen assimilation in most organisms involves the incorporation of ammonia (B1221849) into organic molecules. nih.gov

The central players in this process are the amino acids glutamate (B1630785) and glutamine. researchgate.net The enzyme glutamine synthetase incorporates ammonia into glutamate to form glutamine. Subsequently, glutamate synthase transfers the amide nitrogen from glutamine to α-ketoglutarate, yielding two molecules of glutamate. nih.gov This glutamate can then serve as a primary nitrogen donor in transamination reactions for the synthesis of most other amino acids, including tryptophan, the direct precursor to tryptamines. youtube.com

Therefore, the efficiency of an organism's primary nitrogen metabolism directly impacts the intracellular pool of tryptophan available for tryptamine biosynthesis. mdpi.com In biotechnological applications, optimizing nitrogen sources and assimilation pathways in microbial hosts is a key strategy to enhance the yield of desired tryptamine derivatives. mdpi.com The regulation of nitrogen metabolism is tightly controlled, and an excess or limitation of nitrogen can significantly influence the expression of genes involved in secondary metabolic pathways, thereby affecting the production of compounds like tryptamines. mdpi.com

Advanced Analytical Methodologies for N,n Dibenzyltryptamine Hydrochloride

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of tryptamines, providing the necessary separation from complex matrices or from mixtures of structurally similar analogues. researchgate.netmaps.org The volatility of many tryptamine (B22526) derivatives makes them amenable to gas chromatography, while liquid chromatography offers a non-destructive alternative suitable for thermally labile compounds. proquest.commaps.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic tryptamines due to its versatility and non-destructive nature, which is particularly important for compounds that may degrade at high temperatures. proquest.com When coupled with a Photodiode Array (PDA) or UV detector, HPLC provides a powerful tool for both separation and preliminary identification. proquest.comkirkmaxey.com

For the analysis of tryptamine analogues, reversed-phase columns, such as C18 or Biphenyl, are commonly employed. proquest.comjapsonline.com Gradient elution is often necessary to achieve complete separation of multiple tryptamine derivatives within a reasonable timeframe. proquest.comresearchgate.net A study on the separation of 13 psychoactive tryptamines utilized a LiChrospher® RP-18e column with a mobile phase consisting of 0.1% triethylammonium (B8662869) acetate (B1210297) buffer, methanol, and acetonitrile (B52724). japsonline.comresearchgate.net Another effective HPLC method for tryptamines used a gradient mobile phase of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in a 2:1 acetonitrile-methanol mixture. proquest.com

UV detection is typically set at a wavelength corresponding to the absorption maximum of the tryptamine's indole (B1671886) ring, which is generally around 280 nm. researchgate.netsielc.com The characteristic UV spectrum of the indole chromophore, with maxima typically observed near 220 nm and in the 270-290 nm region, serves as a key identifier. sielc.comresearchgate.net

Table 1: Representative HPLC Conditions for Tryptamine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | LiChrospher® RP-18e | Raptor® Biphenyl (5-μm) |

| Mobile Phase A | 0.1% Triethylammonium Acetate Buffer | 0.1% TFA in Water |

| Mobile Phase B | Methanol / Acetonitrile | 0.1% TFA in 2:1 Acetonitrile/Methanol |

| Elution | Isocratic / Gradient | Gradient |

| Detector | Diode Array Detector (DAD) | Photodiode Array (PDA) |

| Temperature | 35°C | 35°C |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and widely used method for the analysis of seized drugs, including tryptamines, due to its high resolving power and the definitive structural information provided by mass spectrometry. proquest.commaps.org Tryptamine derivatives are generally volatile enough for GC analysis without derivatization. maps.org

A typical GC method for synthetic tryptamines employs a common 30 m HP-5MS capillary column. japsonline.comresearchgate.net The temperature program is crucial for separation and often involves an initial hold followed by a ramp up to a high final temperature (e.g., 310°C) to ensure elution of all compounds. japsonline.com The mass spectrometer, operating in Electron Ionization (EI) mode, fragments the molecule in a reproducible manner, creating a characteristic mass spectrum that serves as a chemical fingerprint. researchgate.net For tryptamines, a key fragmentation pathway involves cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable immonium ion containing the indole ring and the nitrogen atom with its substituents. researchgate.net For N,N-Dibenzyltryptamine, this would result in a prominent fragment ion corresponding to the dibenzylimmonium cation.

Table 2: Typical GC-MS Parameters for Tryptamine Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | HP-5MS (30 m x 250 µm x 0.25 µm) |

| Inlet Temperature | 280°C |

| Oven Program | Initial 50°C (1 min), ramp 10°C/min to 310°C, hold 3 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 35-400 |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the detection and quantification of novel psychoactive substances, including tryptamines, particularly in biological samples where concentrations can be extremely low. japsonline.comnih.govnih.gov This technique combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) systems are often used to achieve faster and more efficient separations. nih.gov A common stationary phase is a C18 column, and the mobile phase typically consists of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol, run in a gradient mode. japsonline.comnih.gov

Electrospray ionization (ESI) in positive mode is the standard for analyzing tryptamines, as the basic nitrogen atom is readily protonated to form [M+H]⁺ ions. researchgate.netresearchgate.net In tandem MS (MS/MS) mode, this precursor ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in complex matrices. nih.gov The fragmentation patterns can help distinguish between structural isomers. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for screening purposes and for the preliminary assessment of purity. taylorfrancis.comnih.gov For indole alkaloids like N,N-Dibenzyltryptamine, silica (B1680970) gel plates are typically used as the stationary phase. mdpi.comlibretexts.org

A variety of mobile phase systems can be employed to separate tryptamines, often consisting of a mixture of a nonpolar solvent, a more polar solvent, and sometimes a base like ammonia (B1221849) to reduce tailing of the basic amine spots. A common solvent system for drugs of abuse is ethyl acetate:methanol:ammonium hydroxide (B78521) (85:10:5, v/v/v). libretexts.org

Visualization of the separated spots is achieved under UV light (typically at 254 nm), where the indole ring will quench the fluorescence of the plate, appearing as a dark spot. mdpi.com Additionally, specific colorimetric spray reagents can be used for more selective identification. For instance, Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution) produces a characteristic purple-to-blue color with most indole-containing compounds. taylorfrancis.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification when compared against a known standard run on the same plate. libretexts.org

Spectroscopic and Other Detection Methods

Spectroscopic methods provide crucial information about the chemical structure and electronic properties of a molecule. They are often used in conjunction with chromatographic techniques for definitive identification. nih.gov

UV-Visible spectrophotometry is a straightforward technique used to confirm the presence of the tryptamine chromophore and can be employed for quantification. The characteristic absorption spectrum of tryptamines is due to the indole nucleus. researchgate.net In a neutral solvent like ethanol (B145695) or methanol, tryptamine and its derivatives typically exhibit two main absorption bands. sielc.comresearchgate.net The first, more intense band appears around 220 nm, and a second, broader band with fine structure appears in the 270-290 nm range. sielc.comacs.org A distinct peak is often observed around 280 nm. sielc.com These absorption maxima are directly utilized for detection in HPLC-UV methods. researchgate.netoup.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N-Dibenzyltryptamine hydrochloride |

| N,N-Dimethyltryptamine |

| 5-methoxy-N,N-diisopropyltryptamine |

| N,N-diallyl-5-methoxytryptamine |

| Psilocybin |

| Psilocin |

| Bufotenine |

| 5-methoxy-N,N-dimethyltryptamine |

| Ibogaine |

| 4-acetoxy-N,N-dimethyltryptamine |

| 5-methoxy-alpha-methyltryptamine |

| 5-methoxy-N-methyl-N-isopropyltryptamine |

| N,N-dipropyltryptamine |

| N,N-diethyltryptamine |

| Lysergic acid diethylamide (LSD) |

| Caffeine |

| 3,4-MDMA |

| 2C-B |

| Sarpagine |

| Yohimbine |

| Ajmaline |

| Ajmalicine |

| Reserpine |

| N-chloromethyl-DMT chloride |

| 3-(2-chloroethyl)indole |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as an exceptionally sensitive analytical tool for the detection of molecules at very low concentrations. nih.gov The technique overcomes the primary limitation of conventional Raman spectroscopy—its inherently weak signal—by amplifying the Raman scattering of molecules adsorbed onto or in close proximity to a plasmonically active metallic nanostructure, often referred to as a SERS substrate. nih.govresearchgate.net This enhancement can be several orders of magnitude, enabling detection down to the single-molecule level in some cases. mdpi.comnih.gov

For a molecule like this compound, SERS offers a non-destructive method to obtain a unique vibrational fingerprint, allowing for its specific identification even in complex mixtures. mdpi.com The process involves placing the analyte in contact with a SERS substrate, typically composed of gold or silver nanoparticles. mdpi.com The resulting spectrum contains sharp, distinct peaks corresponding to the specific vibrational modes of the molecule's structure, including the indole ring, the ethylamine side chain, and the dibenzyl groups. While specific SERS studies detailing the analysis of this compound are not prevalent in published literature, the technique's proven success in detecting other illicit drugs and tryptamine analogues demonstrates its significant potential for its trace analysis in forensic and research applications. nih.gov

Table 1: Illustrative SERS Substrates and Performance Characteristics for Trace Analyte Detection

| SERS Substrate Type | Common Material | Typical Enhancement Factor (EF) | Key Advantages |

| Colloidal Nanoparticles | Silver (Ag), Gold (Au) | 10⁶ - 10⁸ | Easy to synthesize, high surface area |

| Nanoparticles on Solid Support | Ag or Au on silicon, glass | 10⁷ - 10⁹ | Reproducible, stable |

| Nanostructured Surfaces | Silver nanorods, gold gratings | 10⁸ - 10¹⁰ | Highly ordered, high enhancement "hot spots" |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. uomustansiriyah.edu.iqslideshare.net The most commonly used NMR experiments for organic compounds are ¹H (proton) and ¹³C (carbon-13) NMR.

For this compound, a ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. slideshare.net Key expected signals would include:

Aromatic Protons: Complex multiplets in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the indole ring and the two benzyl (B1604629) groups.

Ethylamine Chain Protons: Signals corresponding to the two methylene (B1212753) (-CH₂-) groups of the tryptamine backbone, likely appearing as triplets or complex multiplets in the δ 2-4 ppm range.

Benzyl CH₂ Protons: A characteristic singlet or pair of doublets for the methylene protons of the two benzyl groups attached to the nitrogen atom.

Indole N-H Proton: A signal for the proton on the indole nitrogen, which may be broad and its chemical shift can be solvent-dependent.

¹³C NMR spectroscopy provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. uomustansiriyah.edu.iq Further structural confirmation and assignment of all proton and carbon signals can be achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which establish one-bond and multiple-bond correlations between protons and carbons, respectively. core.ac.uk This comprehensive NMR analysis allows for the unambiguous confirmation of the this compound structure.

Table 2: Predicted ¹H NMR Chemical Shift Regions for this compound

| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole Ring Protons | Ar-H | ~7.0 - 7.8 | Multiplets, Doublets |

| Benzyl Ring Protons | Ar-H | ~7.2 - 7.5 | Multiplets |

| Indole N-H | N-H | Variable, often > 8.0 | Singlet (broad) |

| Benzyl Methylene | Ar-CH₂-N | ~3.5 - 4.0 | Singlet |

| Ethylamine Chain | Indole-CH₂-CH₂-N | ~2.8 - 3.2 | Multiplets/Triplets |

Analytical Method Validation and Performance Characteristics

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. scispace.com Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. nih.gov Key parameters evaluated include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. researchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.netnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. nih.govjuniperpublishers.com

Several approaches are used to determine LOD and LOQ, with the most common being:

Based on Signal-to-Noise Ratio: This method is typically applied to analytical procedures that exhibit baseline noise. juniperpublishers.com An LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. researchgate.net

Based on the Standard Deviation of the Response and the Slope: This statistical method calculates the LOD and LOQ from the standard deviation of blank measurements or the residual standard deviation of a regression line (σ) and the slope (S) of the calibration curve. The formulas are typically expressed as:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Table 3: Representative LOD and LOQ Values for Tryptamine Analogues Using Common Analytical Techniques

| Analytical Technique | Analyte Type | Matrix | Representative LOD | Representative LOQ |

| LC-MS/MS | N-Nitrosamines | Drug Product | 0.29 - 0.35 ng/mL nih.gov | 0.37 - 0.55 ng/mL nih.gov |

| GC-MS | Abused Drugs | N/A | 0.5 - 10 ng/mL | 0.5 - 10 ng/mL |

| HPLC-UV | Benzydamine HCl | Oral Spray | 0.015% (of nominal conc.) | 0.05% (of nominal conc.) scispace.com |

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically evaluated by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked sample) and is often expressed as the percentage recovery of the known amount. nih.gov

Precision describes the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Table 4: Example of Accuracy and Precision Data from a Method Validation Study

| Spiked Concentration (ng/mL) | Measured Concentration (Mean, n=6) | Accuracy (% Recovery) | Precision (% RSD) |

| 1.0 (LOQ) | 0.98 | 98.0% | 4.5% |

| 10.0 | 10.3 | 103.0% | 2.8% |

| 100.0 | 99.5 | 99.5% | 1.9% |

Recovery Studies in Complex Matrices

When analyzing samples such as biological fluids (blood, urine) or complex mixtures, a sample preparation step (e.g., liquid-liquid extraction or solid-phase extraction) is required to isolate the analyte of interest. A recovery study is performed to determine the efficiency of this extraction process. It measures the proportion of the total amount of an analyte originally present in the sample that is successfully extracted and measured. Low or inconsistent recovery can indicate issues with the extraction procedure and lead to inaccurate quantification. Recovery is typically determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same concentration of the analyte that was not subjected to extraction.

Table 5: Illustrative Recovery Data for an Analyte from Different Biological Matrices

| Matrix | Spiked Concentration | Extraction Method | Mean Recovery (%) | % RSD |

| Human Plasma | 5 ng/mL | Liquid-Liquid Extraction | 92.5% | 5.1% |

| Human Plasma | 50 ng/mL | Liquid-Liquid Extraction | 94.1% | 3.8% |

| Urine | 5 ng/mL | Solid-Phase Extraction | 89.7% | 6.2% |

| Urine | 50 ng/mL | Solid-Phase Extraction | 91.3% | 4.4% |

Chemical Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a technique used to convert an analyte into a different, more easily detectable form. jfda-online.com For compounds like this compound, derivatization is most commonly employed to improve its performance in gas chromatography (GC) analysis. The primary reasons for derivatizing tryptamines are:

To Increase Volatility: The polar N-H group of the indole ring can lead to poor chromatographic peak shape and thermal instability. Derivatization replaces the active hydrogen with a less polar group, increasing the compound's volatility.

To Improve Thermal Stability: Converting the analyte to a more stable derivative prevents it from degrading at the high temperatures used in the GC injection port and column.

To Enhance Detection: Certain derivatizing agents can introduce fluorinated groups, which significantly enhance the sensitivity of detection when using an electron capture detector (ECD) or improve fragmentation patterns in mass spectrometry (MS). jfda-online.com

Common derivatization reactions for tryptamines involve acylation or silylation of the indole nitrogen. Acylation is often performed using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). Silylation typically uses reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The choice of derivatizing agent depends on the specific analytical requirements and the desired properties of the resulting derivative. While many tryptamines can be analyzed without derivatization using liquid chromatography, this strategy remains crucial for robust GC-based methods. researchgate.net

Table 6: Common Derivatization Reagents for Tryptamines and Related Amines

| Reagent Class | Example Reagent | Abbreviation | Target Functional Group | Resulting Derivative |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Indole N-H, Amines | Trimethylsilyl (TMS) derivative |

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | Indole N-H, Amines | Trifluoroacetyl (TFA) derivative |

| Acylating Agents | Pentafluoropropionic Anhydride | PFPA | Indole N-H, Amines | Pentafluoropropionyl (PFP) derivative |

| Acylating Agents | N-methyl-bis(trifluoroacetamide) | MBTFA | Primary/Secondary Amines | Trifluoroacetyl (TFA) derivative |